6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
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Overview
Description
6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with chloro and hydroxy substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzonitrile and anthranilic acid.
Cyclization: The reaction between 2-chlorobenzonitrile and anthranilic acid under acidic or basic conditions leads to the formation of the quinazolinone core.
Hydroxylation: The hydroxy group at the 3-position is introduced through hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 3-position can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Reduction: The compound can be reduced to form various reduced quinazolinone derivatives.
Substitution: The chloro groups at the 2- and 6-positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with different oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(2-fluorophenyl)-3-hydroxy-4(3H)-quinazolinone
- 6-chloro-2-(2-bromophenyl)-3-hydroxy-4(3H)-quinazolinone
- 6-chloro-2-(2-methylphenyl)-3-hydroxy-4(3H)-quinazolinone
Uniqueness
6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both chloro and hydroxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-5-6-12-10(7-8)14(19)18(20)13(17-12)9-3-1-2-4-11(9)16/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSAWSMBCNOJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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